molecular formula C17H18O2 B2388497 4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde CAS No. 865660-03-3

4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde

Cat. No. B2388497
CAS RN: 865660-03-3
M. Wt: 254.329
InChI Key: SLCRXPOHOSOHIF-UHFFFAOYSA-N
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Description

“4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde”, also known as TMBA, is a compound with the chemical formula C17H18O2 . It has a molecular weight of 254.33 .


Molecular Structure Analysis

The molecular structure of “4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde” consists of a benzene ring with three methyl groups, a methoxy group, and a benzaldehyde group . The exact 3D structure is not available in the search results.

Scientific Research Applications

Antidiabetic Activity

This compound has been used in the synthesis of a benzimidazole-based therapeutic agent, which has shown promising results in in vitro antidiabetic activity studies . The compound was synthesized using a one-pot condensation-cyclization reaction method involving 1,2-phenylenediamine, and benzaldehyde . The activity has been correlated with molecular docking studies with three protein molecules for diabetes .

Anti-inflammatory Activity

The same benzimidazole-based therapeutic agent synthesized using “4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde” has also shown potential for anti-inflammatory activity . The compound was tested for in vitro anti-inflammatory activity using protein inhibition and denature techniques .

Antimicrobial Activity

A series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues, synthesized using “4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde”, have shown good-to-excellent antimicrobial activity . These compounds were tested in vitro against Gram-positive bacteria (Staphylococcus epidermidis and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and fungi (Candida albicans and Aspergillus niger) .

Catalysis

The compound “4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde” is structurally similar to tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), a strong Lewis base that has been used to catalyze oxa-Michael reactions . While not directly mentioned, it’s possible that “4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde” could have similar catalytic properties.

Safety and Hazards

The safety data sheet for a similar compound, benzaldehyde, indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also damage fertility or the unborn child . Specific safety and hazard information for “4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde” was not found in the search results.

properties

IUPAC Name

4-[(2,4,6-trimethylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-12-8-13(2)17(14(3)9-12)11-19-16-6-4-15(10-18)5-7-16/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCRXPOHOSOHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)COC2=CC=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde

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